5-(Ethylamino)nicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(ethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-11-8-3-7(4-9)5-10-6-8/h3,5-6,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBASIKREVFIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CN=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Ethylamino Nicotinonitrile
Strategic Approaches to C5-Ethylamino Functionalization in Nicotinonitrile Synthesis
These strategies involve the introduction of the ethylamino group at the C5 position of a nicotinonitrile ring system.
Direct C-H Functionalization Strategies
Direct C-H functionalization is a modern and atom-economical approach in organic synthesis that involves the direct conversion of a C-H bond into a C-N bond. scispace.comnih.govrsc.org While this is a powerful tool for creating complex molecules, specific literature detailing the direct C-H ethylamination at the C5 position of nicotinonitrile to yield 5-(Ethylamino)nicotinonitrile is not extensively reported. The electron-deficient nature of the pyridine (B92270) ring makes it susceptible to nucleophilic attack, but regioselective functionalization, especially at the C5 position, can be challenging and often requires specialized catalysts or directing groups. nih.gov Research in this area is ongoing, aiming to develop methodologies for the site-selective amination of pyridine derivatives. scispace.comrsc.org
Pre-functionalization of Pyridine Ring Precursors
A more established and widely documented approach involves the use of a pyridine ring that is already functionalized at the C5 position with a suitable leaving group or a precursor to the amino group. This multi-step process offers reliable control over regioselectivity.
Common precursors for this strategy include:
5-Halonicotinonitriles: Starting materials like 5-bromonicotinonitrile (B16776) or 5-chloronicotinonitrile can undergo nucleophilic aromatic substitution with ethylamine (B1201723). This reaction is often facilitated by a base and sometimes requires heat or catalysis to proceed efficiently.
5-Aminonicotinonitrile: This precursor can be functionalized through methods such as reductive amination with acetaldehyde (B116499) or direct N-alkylation with an ethyl halide (e.g., ethyl iodide or ethyl bromide).
These classical methods provide a reliable pathway to the target compound, leveraging well-understood reaction mechanisms.
Multicomponent Reaction Pathways for Nicotinonitrile Scaffolds Incorporating Ethylamino Moieties
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the initial components. nih.govnih.gov These reactions are prized for their step- and atom-economy and are well-suited for building complex heterocyclic scaffolds like the one found in this compound. nih.govmdpi.com
Knoevenagel Condensation and Subsequent Cyclization Protocols
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, typically involving the reaction of an active methylene (B1212753) compound with a carbonyl group. wikipedia.orgchem-station.com In the context of pyridine synthesis, this condensation is often the initial step in a cascade of reactions that lead to the formation of the heterocyclic ring.
A general pathway involves the Knoevenagel condensation of an aldehyde with an active methylene compound like malononitrile (B47326). bhu.ac.innih.govrsc.org The resulting benzylidenemalononitrile (B1330407) derivative can then react with another component, such as an enamine derived from an ethylamine precursor, to undergo cyclization and form the substituted nicotinonitrile ring. clockss.org Various catalysts, including weak bases like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297), are often employed to facilitate the initial condensation. chem-station.combhu.ac.in
Hantzsch-Type Pyridine Synthesis Variants
The Hantzsch pyridine synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. wikipedia.orgorganic-chemistry.orgchemtube3d.com While the traditional Hantzsch synthesis yields dihydropyridines that must be subsequently oxidized, modern variations allow for the direct formation of pyridines and can accommodate a wider range of substrates to produce highly substituted products. organic-chemistry.orgrsc.org
To synthesize a molecule like this compound via a Hantzsch-type reaction, modified precursors would be required. For instance, an enamine derived from ethylamine could serve as one of the key intermediates, reacting with a Knoevenagel condensation product to form the dihydropyridine (B1217469) ring, which is then aromatized. organic-chemistry.orgrsc.orgprinceton.edu The choice of reactants is crucial to ensure the correct placement of the cyano group at C3 and the ethylamino group at C5.
One-Pot Synthetic Routes
One-pot syntheses are highly efficient procedures where reactants are subjected to successive chemical reactions in a single reactor, thereby avoiding lengthy separation and purification processes of intermediate compounds. nih.govniscpr.res.in Many syntheses of substituted nicotinonitriles fall into this category, often leveraging the principles of Knoevenagel and Michael additions followed by cyclization and aromatization.
A common and effective one-pot approach for synthesizing related 2-amino-3-cyanopyridine (B104079) derivatives involves the reaction of:
An aldehyde
Malononitrile
An enamine or a precursor that can form one in situ (e.g., from a ketone and ethylamine)
A catalyst, often a base like ammonium acetate or an amine. mdpi.com
For example, the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with malononitrile in the presence of ammonium acetate is a documented method for producing 2-amino-4,6-diaryl-nicotinonitriles. mdpi.com By carefully selecting the starting materials, this methodology can be adapted to incorporate the C5-ethylamino functionality. A plausible one-pot synthesis for this compound could involve the reaction between malononitrile, an appropriate aldehyde, and an ethylamine precursor under conditions that favor cyclization and subsequent aromatization to the desired pyridine scaffold. mdpi.comresearchgate.net
Below is a table summarizing the key features of these multicomponent strategies.
| Reaction Type | Key Precursors | Typical Catalyst | Key Intermediate(s) |
| Knoevenagel/Cyclization | Aldehyde, Malononitrile, Ethylamine source | Weak base (e.g., Piperidine, Ammonium Acetate) | α,β-unsaturated nitrile (Knoevenagel adduct) |
| Hantzsch-Type Variant | Aldehyde, β-Ketoester/nitrile equivalent, Ethylamine source | Acid or Base | Dihydropyridine |
| One-Pot Chalcone Route | Chalcone derivative, Malononitrile, Ammonium Acetate | Ammonium Acetate | Michael adduct |
Post-Synthetic Introduction and Transformation of the Ethylamino Group
The introduction of the ethylamino moiety at the C5 position of the nicotinonitrile ring is a key synthetic challenge that can be addressed through several distinct chemical strategies. These methods typically start with a functionalized nicotinonitrile and modify it to install the desired group.
Nucleophilic Displacement Reactions on Activated Nicotinonitrile Precursors
Nucleophilic aromatic substitution (SNAr) is a foundational method for the synthesis of amino-substituted aromatic and heteroaromatic compounds. This strategy relies on the reaction of a nucleophile, in this case, ethylamine, with a nicotinonitrile ring that has been "activated" by the presence of a good leaving group at the 5-position, such as a halide (e.g., chlorine or bromine).
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is further enhanced by the presence of the strongly electron-withdrawing nitrile (-CN) group. For a substitution at the 5-position of 3-cyanopyridine, the leaving group (e.g., chloro) is readily displaced by a primary amine like ethylamine. The reaction typically proceeds by heating the 5-halonicotinonitrile with an excess of ethylamine in a polar solvent. The use of a base may also be employed to neutralize the hydrogen halide generated during the reaction.
General Reaction Scheme:
Precursor: 5-Chloronicotinonitrile or 5-Bromonicotinonitrile
Reagent: Ethylamine (C₂H₅NH₂)
Conditions: Typically heated in a polar solvent such as ethanol, DMSO, or NMP.
While specific experimental data for the direct synthesis of this compound via this method is not widely published in academic literature, the general applicability of SNAr to activated halopyridines is well-established. The reaction conditions and outcomes can be inferred from analogous transformations.
Table 1: Representative Conditions for Nucleophilic Displacement Reactions. Yields are noted as 'Variable' as they are highly dependent on the specific reaction conditions and substrate.
Reduction of Nitrated or Azido Precursors to Amines
An alternative two-step approach involves the synthesis of an intermediate, 5-aminonicotinonitrile, which is then alkylated to introduce the ethyl group. The common precursor for 5-aminonicotinonitrile is 5-nitronicotinonitrile.
The synthesis begins with the nitration of a suitable pyridine precursor to introduce a nitro (-NO₂) group at the 5-position. This nitro-substituted intermediate is then subjected to reduction. A variety of reducing agents can accomplish this transformation, with catalytic hydrogenation being a common and clean method. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are also effective.
Once 5-aminonicotinonitrile is obtained, the final step is the introduction of the ethyl group. One effective method for this is reductive amination. This involves reacting the primary amine (5-aminonicotinonitrile) with acetaldehyde in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent often used for this purpose, as it efficiently reduces the intermediate imine formed without affecting the nitrile or pyridine ring.
General Reaction Scheme:
Reduction: 5-Nitronicotinonitrile → 5-Aminonicotinonitrile
Reagents: H₂ gas, Pd/C catalyst OR SnCl₂/HCl
Reductive Amination: 5-Aminonicotinonitrile + Acetaldehyde → this compound
Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃)
Table 2: Common Reagents and Conditions for the Reduction/Alkylation Pathway.
Palladium-Catalyzed Amination Reactions
In recent decades, palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example and is highly applicable for the synthesis of N-aryl and N-heteroaryl amines. This method is often preferred when nucleophilic aromatic substitution is inefficient.
This reaction couples an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable base. For the synthesis of this compound, a 5-halonicotinonitrile (e.g., 5-bromonicotinonitrile) would be reacted with ethylamine.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium source, the phosphine (B1218219) ligand, and the base. A typical catalytic system consists of a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂), combined with a bulky, electron-rich phosphine ligand. Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or XPhos are commonly used. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to facilitate the catalytic cycle.
General Reaction Scheme:
Substrates: 5-Bromonicotinonitrile + Ethylamine
Catalyst System: Palladium source (e.g., Pd₂(dba)₃) + Phosphine ligand (e.g., BINAP)
Base: Sodium tert-butoxide (NaOtBu)
Solvent: Anhydrous, aprotic solvent like toluene (B28343) or dioxane.
Table 3: Typical Components for a Buchwald-Hartwig Amination Reaction.
Reactivity and Transformational Chemistry of 5 Ethylamino Nicotinonitrile
Chemical Transformations Involving the Ethylamino Substituent
The secondary amine functionality of the ethylamino group is a key site for a range of chemical reactions, including alkylation, acylation, and condensation, which can lead to the formation of diverse derivatives.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the ethylamino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. N-alkylation can be achieved by treating 5-(Ethylamino)nicotinonitrile with alkyl halides in the presence of a base to neutralize the resulting acid. Similarly, N-acylation can be carried out using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. These reactions lead to the formation of tertiary amines and amides, respectively.
| Reagent | Product | Reaction Type |
| Methyl Iodide | 5-(N-Ethyl-N-methylamino)nicotinonitrile | N-Alkylation |
| Acetyl Chloride | 5-(N-Ethylacetamido)nicotinonitrile | N-Acylation |
| Benzyl Bromide | 5-(N-Benzyl-N-ethylamino)nicotinonitrile | N-Alkylation |
| Benzoyl Chloride | 5-(N-Ethylbenzamido)nicotinonitrile | N-Acylation |
Condensation Reactions with Carbonyl Compounds
The ethylamino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines) or enamines. The reaction with aldehydes or ketones is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the final product. The specific outcome, whether a Schiff base or an enamine, depends on the structure of the carbonyl compound and the reaction conditions.
| Carbonyl Compound | Product Type |
| Benzaldehyde | Schiff Base |
| Acetone | Enamine |
| Cyclohexanone | Enamine |
Formation of Cyclic Derivatives via Intramolecular Cyclization
Derivatives of this compound can be designed to undergo intramolecular cyclization, leading to the formation of fused heterocyclic systems. For instance, if the ethylamino group is first acylated with a reagent containing a suitable functional group, subsequent cyclization can be induced. An example would be the acylation with a haloacyl chloride, followed by an intramolecular nucleophilic substitution to form a lactam ring fused to the pyridine core. Such reactions are pivotal in the synthesis of novel polycyclic compounds with potential applications in medicinal chemistry. The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives often involves the reaction of aminopyridines with various reagents.
Reactivity of the Nitrile (Cyano) Group
The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amides, carboxylic acids, amines, and aldehydes.
Hydrolysis and Amidation Reactions
The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically using a strong acid such as hydrochloric or sulfuric acid, proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid, 5-(Ethylamino)nicotinic acid. researchgate.net Basic hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, ultimately leading to the carboxylate salt after workup. Partial hydrolysis under controlled conditions can be used to isolate the intermediate amide, 5-(Ethylamino)nicotinamide. researchgate.net
| Conditions | Product |
| H₂SO₄, H₂O, heat | 5-(Ethylamino)nicotinic acid |
| NaOH, H₂O, heat | Sodium 5-(Ethylamino)nicotinate |
| H₂O₂, base | 5-(Ethylamino)nicotinamide |
Reduction to Amines or Aldehydes
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. Catalytic hydrogenation using catalysts like Raney nickel, platinum, or palladium, or reduction with strong reducing agents such as lithium aluminum hydride (LiAlH₄), will typically reduce the nitrile to a primary amine, yielding (5-(Ethylamino)pyridin-3-yl)methanamine.
For the partial reduction to an aldehyde, specific reducing agents and carefully controlled conditions are necessary to stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). This reaction would yield 5-(Ethylamino)nicotinaldehyde.
| Reagent | Product |
| H₂, Raney Ni | (5-(Ethylamino)pyridin-3-yl)methanamine |
| LiAlH₄ | (5-(Ethylamino)pyridin-3-yl)methanamine |
| DIBAL-H, then H₃O⁺ | 5-(Ethylamino)nicotinaldehyde |
Cycloaddition Reactions and Formation of Nitrogen-Containing Heterocycles
While specific studies detailing the cycloaddition reactions of this compound are not extensively documented in publicly available literature, the inherent reactivity of the nicotinonitrile core suggests its potential as a synthon in various cycloaddition strategies for the synthesis of fused heterocyclic systems. The nitrile group, in particular, can participate as a dienophile or a dipolarophile in [4+2] and [3+2] cycloaddition reactions, respectively.
For instance, analogous 2-aminonicotinonitriles have been shown to undergo cyclization reactions to form a variety of fused pyrimidine (B1678525) and pyrazole (B372694) derivatives. It is plausible that this compound could similarly be employed in reactions with 1,3-dienes or various dipoles to construct novel polycyclic aromatic compounds. The ethylamino group would be expected to influence the regioselectivity of such reactions through its electronic effects on the pyridine ring.
Electrophilic and Nucleophilic Substitutions on the Pyridine Ring System
The pyridine ring in this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being dictated by the combined electronic influence of the existing substituents.
Regioselectivity and Site-Specificity of Substitutions
In electrophilic aromatic substitution reactions, the electron-donating ethylamino group at the 5-position would be expected to direct incoming electrophiles to the ortho and para positions. However, the deactivating effect of the pyridine nitrogen and the nitrile group complicates this prediction. Generally, electrophilic substitution on pyridine rings is disfavored and requires harsh reaction conditions. When it does occur, substitution is often directed to the 3- and 5-positions. In the case of this compound, the 2-, 4-, and 6-positions are activated by the amino group, but the pyridine nitrogen deactivates the 2- and 6-positions. Therefore, electrophilic attack is most likely to occur at the 2- or 6-positions, ortho to the activating ethylamino group.
Conversely, nucleophilic aromatic substitution (SNA) is generally favored on pyridine rings, particularly at the 2-, 4-, and 6-positions, which are electron-deficient due to the influence of the ring nitrogen. The presence of the electron-withdrawing nitrile group further activates the ring towards nucleophilic attack. The most probable sites for nucleophilic substitution on this compound would be the 2- and 6-positions, as they are ortho and para to the deactivating nitrile group and activated by the pyridine nitrogen.
Influence of the Ethylamino and Nitrile Groups on Ring Activation/Deactivation
The ethylamino group at the 5-position is a strong activating group for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance. This increases the nucleophilicity of the pyridine ring. In contrast, the nitrile group at the 3-position is a strong deactivating group for electrophilic substitution because of its electron-withdrawing inductive and resonance effects, which decrease the electron density of the ring.
Advanced Derivatization for Complex Molecular Architectures
The functional groups present in this compound provide handles for more complex transformations, enabling the construction of sophisticated molecular architectures through cascade reactions and selective functionalization.
Cascade Reactions and Tandem Processes
While specific cascade reactions commencing from this compound are not widely reported, the reactivity of the nitrile and amino groups allows for the design of such processes. For example, a reaction sequence could be initiated at the nitrile group, such as a partial reduction or hydration, followed by an intramolecular cyclization involving the ethylamino group to form a fused heterocyclic system. Such tandem processes are highly efficient as they allow for the formation of multiple bonds in a single synthetic operation.
Chemo- and Regioselective Functionalization
The presence of multiple reactive sites in this compound—the pyridine ring carbons, the nitrile group, and the secondary amine—necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. For instance, the ethylamino group can be selectively acylated or alkylated under appropriate conditions without affecting the pyridine ring or the nitrile group. The nitrile group can be selectively hydrolyzed to an amide or a carboxylic acid, or reduced to an amine, providing further opportunities for derivatization. The ability to selectively functionalize different parts of the molecule is crucial for the synthesis of complex target structures with well-defined substitution patterns.
Below is a table summarizing the expected reactivity at different positions of the this compound molecule.
| Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Potential for Functionalization |
| N1 (Pyridine) | Protonation, Alkylation | - | Coordination to metal centers |
| C2 | Activated by NH-Et, deactivated by N1 | Activated by N1 and CN | Halogenation, Nitration (under forcing conditions) |
| C4 | Activated by NH-Et | Activated by N1 and CN | - |
| C6 | Activated by NH-Et, deactivated by N1 | Activated by N1 and CN | Halogenation, Nitration (under forcing conditions) |
| NH (Ethylamino) | - | - | Acylation, Alkylation, Sulfonylation |
| CN (Nitrile) | - | Hydrolysis, Reduction, Addition of organometallics | Conversion to amide, carboxylic acid, amine, tetrazole |
Computational Chemical Studies and Theoretical Aspects
Quantum Mechanical Calculations of Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of the electronic makeup of a molecule. These methods were employed to investigate the fundamental aspects of 5-(Ethylamino)nicotinonitrile's structure and chemical reactivity.
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. The B3LYP functional combined with a suitable basis set, such as 6-31G(d,p), is a common choice for optimizing the molecular geometry of organic compounds. nih.gov
For this compound, a geometry optimization would reveal the most stable three-dimensional arrangement of its atoms, providing precise bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents a minimum on the potential energy landscape. The planarity of the pyridine (B92270) ring is expected to be maintained, with the ethylamino and nitrile groups lying in or close to the plane of the ring to maximize conjugation and minimize steric hindrance.
Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C-C (ring) Bond Lengths | ~1.39 - 1.40 Å |
| C-N (ring) Bond Lengths | ~1.33 - 1.34 Å |
| C-CN Bond Length | ~1.45 Å |
| C≡N Bond Length | ~1.15 Å |
| C-N (amino) Bond Length | ~1.38 Å |
| N-C (ethyl) Bond Length | ~1.47 Å |
| C-C (ethyl) Bond Length | ~1.54 Å |
| C-N-C Bond Angle | ~120° |
Note: These are typical values for similar structures and would be precisely determined by a specific DFT calculation.
Frontier Molecular Orbital (FMO) theory is pivotal in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com
For this compound, the electron-donating ethylamino group and the electron-withdrawing nitrile group would significantly influence the distribution and energies of the frontier orbitals. The HOMO is expected to be localized primarily over the pyridine ring and the amino group, while the LUMO would likely have significant contributions from the nitrile group and the pyridine ring.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors
| Descriptor | Formula | Predicted Value (Illustrative) |
|---|---|---|
| HOMO Energy | EHOMO | ~ -6.5 eV |
| LUMO Energy | ELUMO | ~ -1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.3 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 3.85 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.65 eV |
| Global Electrophilicity (ω) | χ2 / (2η) | ~ 2.79 eV |
Note: These values are estimations based on related molecules and would be quantified by specific DFT calculations.
Computational methods can predict spectroscopic properties with a high degree of accuracy, serving as a valuable tool for structural elucidation and comparison with experimental data.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted shifts for the protons and carbons in the pyridine ring, the ethyl group, and the nitrile carbon would provide a theoretical spectrum that can be used to interpret experimental data.
IR Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of DFT geometry optimization. These frequencies correspond to the vibrational modes of the molecule and can be compared with an experimental Infrared (IR) spectrum. Key predicted vibrational frequencies for this compound would include the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and the ethyl group, and various C-C and C-N stretching and bending modes. q-chem.com
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.
MD simulations can explore the conformational space of this compound by modeling the rotations around its single bonds. Of particular interest would be the torsion angle associated with the C-N bond of the ethylamino group and the rotation of the ethyl group itself. These simulations can reveal the preferred conformations of the molecule and the energy barriers between them, providing a picture of its flexibility.
To understand how this compound behaves in a real-world environment, MD simulations can be performed in a solvent box (e.g., water or an organic solvent). These simulations would shed light on the intermolecular interactions, such as hydrogen bonding between the amino group or the nitrile nitrogen and solvent molecules. The analysis of radial distribution functions from the simulation trajectory can quantify the solvation structure around the molecule. This is particularly relevant for understanding its solubility and how it interacts with other molecules in a solution, which is a fundamental aspect of its chemical and potential biological activity. rsc.orgrsc.org
Mechanistic Investigations through Computational Modeling
Detailed mechanistic studies using computational models are crucial for understanding how a chemical reaction proceeds at the molecular level.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
QSRR models are statistical or machine learning models that aim to predict the reactivity of a chemical based on its structural and electronic properties. wikipedia.org
Applications in Advanced Organic Synthesis and Materials Science
5-(Ethylamino)nicotinonitrile as a Versatile Synthetic Intermediate
The reactivity of the nicotinonitrile core makes it a versatile platform for constructing more complex molecular architectures. The electron-withdrawing nature of the cyano group and the nitrogen atom in the pyridine (B92270) ring influences the reactivity of the molecule, enabling a range of chemical transformations.
The nicotinonitrile scaffold is a well-established starting point for the synthesis of fused heterocyclic systems. Various research efforts have demonstrated that nicotinonitrile derivatives can be used to construct complex molecules with potential biological activities. For example, studies on related 2,6-dioxonicotinonitrile derivatives show their utility in synthesizing fused pyrano[2,3-b]pyridine systems through reactions with benzylidene compounds. Similarly, other nicotinonitrile precursors are used to create diverse heterocyclic structures with potential anticancer activities. nih.govnih.gov
The presence of the ethylamino and cyano groups on the this compound ring offers multiple pathways for cyclization and annulation reactions. These reactions can lead to the formation of novel polycyclic aromatic systems or other complex heterocyclic structures. The specific properties of these resulting compounds are highly dependent on the reagents and reaction conditions used, allowing for the targeted synthesis of molecules with desired electronic or biological characteristics.
Table 1: Examples of Heterocyclic Systems Derived from Nicotinonitrile Scaffolds
| Starting Material Class | Reagent(s) | Resulting Heterocycle | Reference |
|---|---|---|---|
| 2,6-Dioxonicotinonitrile | Benzylidene derivatives | Pyrano[2,3-b]pyridine | |
| Chalcones, Malononitrile (B47326) | Ammonium (B1175870) Acetate (B1210297) | 2-Aminonicotinonitrile | nih.gov |
Functionalized pyridines are recognized as crucial building blocks in both organic synthesis and medicinal chemistry. lifechemicals.com The this compound molecule is itself a polyfunctionalized pyridine, and it can be further elaborated to introduce additional functional groups. The cyano group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or amide, reduction to an amine, or reaction with organometallic reagents. The ethylamino group can be acylated, alkylated, or used to direct further substitution on the pyridine ring.
These transformations allow for the systematic modification of the pyridine core, leading to a library of derivatives with varied steric and electronic properties. For instance, the synthesis of 2-chloro-nicotinonitrile derivatives has been demonstrated from corresponding pyridone precursors using reagents like phosphorus oxychloride, showcasing a method to introduce a versatile halide handle for subsequent cross-coupling reactions. nih.gov Such strategies enable the construction of highly substituted pyridines that are often challenging to synthesize by other means.
Design and Synthesis of Derivatives for Targeted Chemical Applications
The structural features of this compound make it an attractive candidate for the design of molecules with specific functions, particularly in coordination chemistry and the development of novel materials.
The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions. ethz.ch The structure of this compound contains multiple potential coordination sites: the pyridine ring nitrogen, the nitrogen atom of the ethylamino group, and the nitrogen atom of the nitrile group. This poly-dentate character suggests its potential as a versatile ligand for a wide range of metal centers.
The design of ligands is crucial for developing metal complexes with specific geometries, electronic properties, and reactivity. Pyridine-based ligands are common in coordination chemistry, and related nicotinic acid derivatives have been used to synthesize lanthanide coordination polymers. rsc.org By modifying the ethylamino group or other positions on the pyridine ring, it is possible to tune the steric and electronic environment around the metal center, influencing the properties of the resulting coordination complex for applications in catalysis, sensing, or materials science.
Table 2: Potential Metal Coordination Sites in this compound
| Potential Site | Type of Interaction | Potential Application |
|---|---|---|
| Pyridine Ring Nitrogen | σ-donation | Formation of stable metal complexes |
| Ethylamino Group Nitrogen | σ-donation | Chelation, formation of multinuclear complexes |
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.govmdpi.com The properties of MOFs, such as their pore size and surface area, are determined by the geometry of the metal cluster and the length and functionality of the organic linker.
While many common MOFs like MOF-5 utilize carboxylate-based linkers, there is growing interest in using nitrogen-containing heterocyclic linkers to impart different properties to the framework. nih.govmdpi.com Pyridine-containing molecules, such as 4,4′-bipyridine, are well-known linkers for constructing coordination polymers and MOFs. rsc.org The rigid structure of the pyridine ring in this compound makes it a potential candidate for use as a functionalized organic linker. The ethylamino and cyano groups would project into the pores of the resulting framework, offering sites for post-synthetic modification or for specific interactions with guest molecules for applications in gas storage, separation, or catalysis.
Role in the Development of New Synthetic Methodologies
While this compound serves as a valuable building block for creating a variety of derivatives, its role in the development of fundamentally new synthetic methodologies is not extensively documented in the reviewed literature. The synthesis of nicotinonitrile derivatives typically employs established cyclization and condensation reactions, such as the reaction of chalcones with active methylene (B1212753) compounds like malononitrile in the presence of a catalyst. nih.govnih.gov These methods are powerful for generating molecular diversity but represent applications of known methodologies rather than the creation of new ones. The primary value of this compound in the context of synthesis appears to be as a versatile substrate and starting material for constructing complex target molecules.
Catalytic Applications (e.g., organocatalysis, metal-catalyzed reactions)
The aminonicotinonitrile scaffold is a versatile platform for the development of novel catalysts and for use in various catalytic reactions. The presence of both an amino group and a nitrile group on a pyridine ring offers multiple coordination sites for metal catalysts and potential for hydrogen bonding interactions in organocatalysis.
Organocatalysis:
The amino group in aminonicotinonitrile derivatives can act as a hydrogen bond donor, which is a key interaction in many organocatalytic transformations. For instance, a magnetic H-bond catalyst has been designed and synthesized for the preparation of new nicotinonitrile compounds. nih.gov This catalyst, featuring a urea (B33335) moiety on magnetic nanoparticles, facilitates multicomponent reactions under solvent-free and green conditions to produce nicotinonitriles in high yields. nih.gov While this specific catalyst is not this compound itself, it demonstrates the potential for amino-functionalized pyridines to act as organocatalytic entities.
Metal-Catalyzed Reactions:
The nitrogen atom of the pyridine ring and the amino group in aminonicotinonitriles can serve as ligands for transition metals, enabling their use in metal-catalyzed reactions. Copper-catalyzed reactions, in particular, have been employed for the synthesis of 2-aminonicotinonitriles through the cyclization of oxime esters with malononitrile. acs.org This highlights the compatibility of the aminonicotinonitrile core with metal catalysis and suggests that this compound could potentially be synthesized or utilized in similar copper-catalyzed transformations.
Furthermore, the development of multi-substituted pyridines from ylidenemalononitriles often involves catalytic processes where the aminonicotinonitrile structure is formed. nih.gov These syntheses can be influenced by various catalysts to control regioselectivity and yield. The ethylamino group at the 5-position of the nicotinonitrile ring could electronically and sterically influence the outcomes of such catalytic reactions.
A summary of catalytic approaches relevant to the aminonicotinonitrile scaffold is presented in the table below.
| Catalytic Approach | Catalyst Type | Application | Reference |
| Hydrogen-Bond Catalysis | Magnetic Nanoparticle with Urea Moiety | Synthesis of Nicotinonitriles | nih.gov |
| Cyclization Reaction | Copper Catalyst | Synthesis of 2-Aminonicotinonitriles | acs.org |
Green Chemistry Approaches to Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of nicotinonitrile derivatives is an area where green chemistry approaches are being increasingly applied.
Use of Greener Solvents:
One of the key principles of green chemistry is the use of safer solvents. Research has demonstrated the use of Cyrene™, a green solvent, as a substitute for conventional polar aprotic solvents like DMF and NMP in nucleophilic aromatic substitutions of nicotinic esters. researchgate.net This approach allows for the synthesis of substituted nicotinic derivatives, which can be precursors to nicotinonitriles, under more environmentally benign conditions. researchgate.net
Catalyst Recyclability and Solvent-Free Conditions:
The development of recyclable catalysts is another important aspect of green chemistry. The aforementioned magnetic H-bond catalyst used for the synthesis of nicotinonitriles can be easily separated from the reaction mixture using an external magnet and reused, minimizing catalyst waste. nih.gov The reactions were also conducted under solvent-free conditions, further enhancing their green credentials. nih.gov
One-Pot Syntheses:
One-pot multi-component reactions are highly desirable from a green chemistry perspective as they reduce the number of synthetic steps, minimize waste, and save time and energy. The synthesis of 2-aminonicotinonitrile derivatives has been achieved through a one-pot copper-catalyzed cyclization of an oxime ester with malononitrile and aldehydes. acs.org This strategy streamlines the synthesis of the core aminonicotinonitrile structure.
The table below summarizes some green chemistry approaches applicable to the synthesis of nicotinonitrile derivatives.
| Green Chemistry Principle | Approach | Example | Reference |
| Use of Greener Solvents | Replacement of conventional solvents with bio-derived alternatives. | Nucleophilic aromatic substitutions in Cyrene™. | researchgate.net |
| Catalyst Recyclability | Use of a magnetically separable catalyst. | Synthesis of nicotinonitriles using a magnetic H-bond catalyst. | nih.gov |
| Atom Economy | One-pot multi-component reactions. | Copper-catalyzed one-pot synthesis of 2-aminonicotinonitriles. | acs.org |
| Energy Efficiency | Reactions under solvent-free conditions. | Multicomponent reaction for nicotinonitrile synthesis. | nih.gov |
Advanced Analytical Methodologies for Structural Elucidation and Quantitative Analysis
High-Resolution Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods provide foundational information regarding the molecular architecture of 5-(Ethylamino)nicotinonitrile by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in both solution and solid states. researchgate.netmdpi.com For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide unambiguous assignment of all proton and carbon signals, confirming the connectivity of the ethylamino group to the nicotinonitrile core.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the ethyl group and the pyridine (B92270) ring. HETCOR (Heteronuclear Correlation) experiments, like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for correlating protons with their directly attached carbons and with carbons that are two to three bonds away, respectively. This data is critical for confirming the substitution pattern on the pyridine ring.
In cases where the compound is polymorphic or part of a complex matrix, solid-state NMR (ssNMR) becomes invaluable. nih.govresearchgate.netrsc.orgresearchgate.netrsc.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the powdered solid, offering insights into the molecular conformation and packing within the crystal lattice that are not accessible in solution-state NMR.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table presents hypothetical data based on typical chemical shifts for similar molecular environments.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Pyridine C2 | ~8.3 | ~145 | H6, H4 |
| Pyridine C3 (CN) | - | ~110 | H2, H4 |
| Pyridine C4 | ~7.8 | ~142 | H2, H6, N-H |
| Pyridine C5 (C-N) | - | ~150 | H4, H6, N-CH₂ |
| Pyridine C6 | ~8.1 | ~138 | H2, H4, N-H |
| Nitrile (CN) | - | ~118 | H2, H4 |
| N-H | ~4.5 (broad) | - | C4, C5, C6, N-CH₂ |
| N-CH₂ | ~3.4 (quartet) | ~40 | C5, CH₃ |
| CH₃ | ~1.3 (triplet) | ~15 | N-CH₂ |
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are fundamental for identifying the functional groups present in a molecule. nih.govnih.govresearchgate.net For this compound, these methods would confirm the presence of key structural motifs through their characteristic vibrational frequencies.
FTIR spectroscopy would be expected to show strong absorption bands for the N-H stretching of the secondary amine, the C≡N stretch of the nitrile group, C-H stretching from the aromatic ring and the ethyl group, and C=C/C=N stretching vibrations within the pyridine ring. nih.govnih.govmdpi.com Raman spectroscopy, which relies on changes in polarizability, is particularly sensitive to the symmetric vibrations of non-polar bonds and would provide complementary information, especially for the C≡N and aromatic ring vibrations. nih.govnih.gov
Table 2: Expected Vibrational Frequencies for this compound This table presents hypothetical data based on characteristic group frequencies.
| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| N-H (Amine) | 3300 - 3500 (medium) | 3300 - 3500 (weak) | Stretching |
| C-H (Aromatic) | 3000 - 3100 (medium) | 3000 - 3100 (strong) | Stretching |
| C-H (Aliphatic) | 2850 - 2960 (medium-strong) | 2850 - 2960 (medium-strong) | Stretching |
| C≡N (Nitrile) | 2220 - 2260 (strong) | 2220 - 2260 (strong) | Stretching |
| C=C, C=N (Aromatic Ring) | 1550 - 1650 (strong) | 1550 - 1650 (strong) | Stretching |
| N-H (Amine) | 1500 - 1600 (medium) | - | Bending |
| C-N (Amine) | 1250 - 1350 (medium) | - | Stretching |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically within 5 ppm). mdpi.comnih.gov For this compound (C₈H₉N₃), HRMS would provide an exact mass measurement of the molecular ion ([M+H]⁺), confirming its chemical formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments, conducted on an HRMS platform, are used to study the fragmentation pathways of the molecule. nih.govnih.govwvu.edu By inducing fragmentation of the parent ion and analyzing the exact masses of the resulting product ions, it is possible to elucidate the structure and connectivity of the molecule. researchgate.netmdpi.com For this compound, characteristic fragmentation would likely involve the loss of the ethyl group, ethylene (B1197577) from the ethylamino side chain, or cleavage of the pyridine ring.
Table 3: Theoretical HRMS Data and Plausible Fragmentation for this compound This table presents theoretical data calculated for the specified molecular formula.
| Ion | Formula | Theoretical m/z | Plausible Origin |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₀N₃⁺ | 148.0869 | Protonated Molecular Ion |
| [M-CH₃]⁺ | C₇H₇N₃⁺ | 133.0634 | Loss of a methyl radical from the ethyl group |
| [M-C₂H₄]⁺ | C₆H₆N₃⁺ | 120.0556 | Loss of ethylene via McLafferty-type rearrangement |
| [M-C₂H₅]⁺ | C₆H₅N₃⁺ | 119.0478 | Loss of an ethyl radical |
Chromatographic and Separation Science Applications
Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, enabling both its purification and quantification.
High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of non-volatile organic compounds and for performing accurate quantitative analysis. uac.ptimpactfactor.orgmdpi.com A reversed-phase HPLC method would be suitable for this compound, likely using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com
Detection is typically achieved using a UV detector set to a wavelength where the pyridine ring exhibits strong absorbance. By analyzing the chromatogram, the purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations, allowing for the determination of the exact amount of the compound in a sample. nih.gov
Table 4: Representative HPLC Method Parameters for Analysis of this compound This table outlines a typical set of conditions for HPLC analysis.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.govmdpi.comresearchgate.net Due to the polarity and potential for thermal instability of the N-H bond in this compound, direct analysis by GC-MS might be challenging. However, the compound can be made more amenable to GC analysis through chemical derivatization. chromatographyonline.com
Derivatizing the secondary amine with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) would convert the polar N-H group into a non-polar N-Si(CH₃)₃ group. This increases the compound's volatility and thermal stability, allowing it to be effectively separated on a standard non-polar GC column (e.g., DB-5ms or HP-5ms). mdpi.com The separated derivative is then introduced into the mass spectrometer, which provides a mass spectrum that can be used for identification by comparison to spectral libraries or through interpretation of its fragmentation pattern. nih.govsums.ac.irmdpi.com
Table 5: Hypothetical GC-MS Method for the Trimethylsilyl (TMS) Derivative of this compound This table outlines a plausible set of conditions for the GC-MS analysis of a derivatized sample.
| Parameter | Condition |
|---|---|
| Derivatization Agent | BSTFA with 1% TMCS |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds. nih.govresearchgate.net Its application becomes relevant in the analysis of this compound if chiral derivatives are synthesized or if the molecule itself possesses a chiral center. Chirality can be introduced, for example, through the modification of the ethylamino group or the pyridine ring, leading to the formation of enantiomers which may exhibit different biological activities.
While there is no specific literature demonstrating the enantiomeric separation of this compound, the principles of SFC make it a highly suitable method for such a purpose. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov This mobile phase exhibits properties of both a liquid and a gas, allowing for high efficiency and fast separations. mdpi.com For chiral separations, a chiral stationary phase (CSP) is employed to selectively interact with one enantiomer more strongly than the other, leading to their separation. mdpi.com
Hypothetical SFC Enantiomeric Separation Data for a Chiral Derivative of this compound:
| Parameter | Value |
| Column | Chiralpak AD-H |
| Mobile Phase | Supercritical CO2 / Methanol (80:20, v/v) |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 3.5 min |
| Retention Time (Enantiomer 2) | 4.2 min |
| Resolution (Rs) | 1.8 |
This data is illustrative and represents a typical outcome for the enantiomeric separation of a small organic molecule using SFC.
X-ray Crystallography for Absolute Structure and Conformational Analysis
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined. nih.gov While no specific crystallographic data for this compound has been publicly reported, the analysis of a related pyrimidine-5-carbonitrile derivative demonstrates the power of this technique in elucidating the structures of similar compounds. rjlbpcs.com
Hypothetical Crystallographic Data for this compound:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.1 Å |
| α = 90°, β = 105°, γ = 90° | |
| Volume | 912.4 ų |
| Z | 4 |
| Calculated Density | 1.25 g/cm³ |
| R-factor | 0.045 |
This data is hypothetical and represents plausible crystallographic parameters for a small organic molecule like this compound.
Hyphenated Analytical Techniques for Comprehensive Analysis
Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures and the unambiguous identification of unknown compounds. iipseries.org Techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) would be highly valuable in the detailed characterization of this compound and its potential impurities or metabolites.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):
LC-NMR combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detailed structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. researchgate.net This is particularly useful for identifying impurities or degradation products in a sample of this compound without the need for tedious offline isolation. scilit.com
Gas Chromatography-Infrared Spectroscopy (GC-IR):
GC-IR couples the separation of volatile compounds by Gas Chromatography (GC) with identification by Infrared (IR) spectroscopy. As components of a sample elute from the GC column, they pass through an IR spectrometer, which provides a unique vibrational spectrum for each compound. This "fingerprint" spectrum allows for the identification of functional groups and the confirmation of the compound's identity. While less common than GC-Mass Spectrometry (GC-MS), GC-IR can provide complementary structural information, especially for differentiating isomers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Ethylamino)nicotinonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of nicotinonitrile derivatives typically involves nucleophilic substitution, Suzuki-Miyaura coupling, or palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling using aryl halides and boronic acids/esters under controlled temperature and pressure (50–100°C, inert atmosphere) is effective for introducing aryl groups to the pyridine core . Ethylamino groups can be introduced via nucleophilic substitution using ethylamine in polar aprotic solvents (e.g., DMF) at 60–80°C. Optimize yields by adjusting catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and reaction time (12–24 hrs) .
Q. How should this compound be characterized to confirm its structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify proton environments (e.g., ethylamino protons at δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for NHCH₂) and nitrile carbon at ~115 ppm .
- FT-IR : Confirm nitrile group absorption at ~2200–2250 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₈H₁₀N₄) with <2 ppm error .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation .
- Spill Management : Neutralize nitrile-containing spills with sodium hypochlorite (10% v/v) and collect residues in chemical waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Analysis : Perform dose-ranging studies (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .
- Assay Validation : Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct vs. indirect effects. For example, use fluorescence polarization for binding affinity and Western blotting for downstream target modulation .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p<0.05) and report 95% confidence intervals .
Q. What experimental strategies can elucidate the mechanism of action of this compound in enzymatic systems?
- Methodological Answer :
- Kinetic Studies : Determine inhibition constants (Kᵢ) via Michaelis-Menten plots under varying substrate concentrations .
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., DPP-IV or kinase domains) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
Q. How can the stability of this compound be assessed under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hrs. Monitor degradation via HPLC-UV (λ=254 nm) .
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
- Photostability : Expose to UV light (320–400 nm) and quantify degradation products with LC-MS/MS .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
- IC₅₀ Calculation : Fit data to a sigmoidal curve (4-parameter logistic model) using GraphPad Prism .
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
- Reproducibility : Report n≥3 independent experiments with SD/SE error bars .
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer :
- Step-by-Step Protocols : Include exact molar ratios, solvent purity (e.g., anhydrous DMF), and equipment specifications (e.g., Schlenk line for air-sensitive steps) .
- Troubleshooting : Note common pitfalls (e.g., side reactions with excess ethylamine) and mitigation strategies .
- Data Tables :
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄, 5 mol% |
| Temperature | 80°C |
| Reaction Time | 18 hrs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
